molecular formula C23H16ClF2NO3S B2726597 3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(4-methylbenzyl)quinolin-4(1H)-one CAS No. 1326901-66-9

3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(4-methylbenzyl)quinolin-4(1H)-one

Cat. No. B2726597
CAS RN: 1326901-66-9
M. Wt: 459.89
InChI Key: RQQCYZWTDMQGQA-UHFFFAOYSA-N
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Description

3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(4-methylbenzyl)quinolin-4(1H)-one, or 3-(3-chlorophenylsulfonyl)-6,7-difluoro-1-(4-methylbenzyl)quinolin-4-one, is a compound used in scientific research. It is an organofluorine compound, which is a class of compounds that contain both carbon and fluorine atoms. This compound is known for its unique properties, such as its high reactivity and low volatility. In recent years, 3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(4-methylbenzyl)quinolin-4(1H)-one has become a popular choice for use in scientific research, due to its wide range of applications.

Scientific Research Applications

Synthesis Techniques and Chemical Transformations

Research on compounds structurally related to 3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(4-methylbenzyl)quinolin-4(1H)-one has focused on their synthesis and chemical transformations. For example, studies have explored the synthesis and conversions of substituted o-[(trimethylsilyl)methyl]benzyl-p-tolyl sulfones to o-quinodimethanes, highlighting methods for creating complex molecular structures from simpler sulfone-based precursors (Lenihan & Shechter, 1999). These methods are crucial for developing new chemical entities with potential applications in various fields, including pharmaceuticals and materials science.

Crystal Structure and Theoretical Investigations

Another aspect of scientific research on such compounds involves understanding their crystal structure and conducting theoretical investigations. For instance, studies on similar sulfonamide compounds, like (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine, have elucidated their crystal packing and supramolecular interactions through Hirshfeld surface analysis (Kamaraj et al., 2021). Such studies provide insights into the molecular geometry and potential interactions of these compounds, informing their applications in drug design and material science.

Anticancer and Pro-apoptotic Effects

Research has also investigated the pro-apoptotic effects of new sulfonamide derivatives, including compounds structurally related to the queried chemical, in cancer cells. These studies have shown that certain sulfonamide derivatives can activate p38/ERK phosphorylation in cancer cells, suggesting their potential as anticancer agents (Cumaoğlu et al., 2015). This line of research is vital for the development of new therapeutic agents targeting specific pathways in cancer cells.

Photocatalytic and Synthetic Applications

Moreover, photocatalytic Markovnikov-type addition and cyclization of terminal alkynes leading to 4-sulfonyl quinoline-2(1H)-ones have been developed, showcasing innovative methods for constructing quinolin-2(1H)-ones with high efficiency and wide substrate applicability (Zhai et al., 2022). Such photocatalytic techniques offer new pathways for synthesizing complex organic compounds, potentially leading to novel drug molecules or materials with unique properties.

Antimicrobial Studies

Lastly, compounds bearing structural similarities to 3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(4-methylbenzyl)quinolin-4(1H)-one have been studied for their antimicrobial properties. For example, (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones have demonstrated significant antibacterial and antifungal activities, suggesting their potential as new antimicrobial agents (Patel et al., 2010).

properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-6,7-difluoro-1-[(4-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF2NO3S/c1-14-5-7-15(8-6-14)12-27-13-22(31(29,30)17-4-2-3-16(24)9-17)23(28)18-10-19(25)20(26)11-21(18)27/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQCYZWTDMQGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)F)F)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(4-methylbenzyl)quinolin-4(1H)-one

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